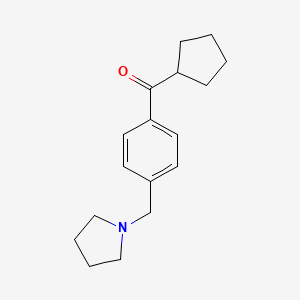

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Description

BenchChem offers high-quality Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUVGCIXNZPDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642775 | |

| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-01-0 | |

| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Abstract

This technical guide provides a comprehensive analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a complex organic molecule featuring a cycloalkyl aryl ketone scaffold functionalized with a tertiary aminomethyl group. While its direct precursor, Cyclopentyl phenyl ketone, is a known intermediate in pharmaceutical synthesis, this guide focuses on the structural characteristics, a proposed synthetic pathway, and the analytical methodologies required for the elucidation of its more complex derivative. We will delve into the mechanistic underpinnings of its synthesis via the Mannich reaction, predict its spectral characteristics for structural confirmation, and discuss its potential applications within drug discovery and medicinal chemistry. This document is intended for researchers and professionals in organic synthesis and drug development, offering expert insights into the molecular architecture and practical considerations for handling this class of compounds.

Chemical Identity and Physicochemical Properties

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is structurally derived from Cyclopentyl phenyl ketone (CAS 5422-88-8)[1][2]. The addition of the 4-(pyrrolidinomethyl) group significantly alters its chemical properties, particularly its polarity, basicity, and molecular weight.

The parent compound, Cyclopentyl phenyl ketone, is a pale yellow oil used as an intermediate in the synthesis of pharmaceuticals like ketamine[2][3][4]. The target molecule, by incorporating a basic pyrrolidine moiety, is expected to exhibit increased water solubility upon protonation and a higher boiling point due to its larger mass and stronger intermolecular forces.

Table 1: Calculated and Known Physicochemical Properties

| Property | Cyclopentyl phenyl ketone (Precursor) | Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (Target Compound) | Reference |

| CAS Number | 5422-88-8 | Not assigned | [1][2][5][6] |

| Molecular Formula | C₁₂H₁₄O | C₁₇H₂₃NO | [5] |

| Molecular Weight | 174.24 g/mol | 257.38 g/mol | [1][5] |

| Appearance | Pale Yellow Liquid/Oil | Expected to be a viscous oil or low-melting solid | [2][4] |

| Boiling Point | 136-140 °C @ 16 Torr | Expected to be significantly higher | [2][7] |

| Density | ~1.036 g/cm³ | Expected to be ~1.0-1.1 g/cm³ | [2] |

| Solubility | Chloroform, Methanol (Slightly) | Soluble in organic solvents; soluble in aqueous acid | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | 20.31 Ų | [5] |

| XLogP3 | 3.1 | 3.6 (Estimated) | [7] |

Molecular Structure Analysis

The molecular architecture of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is composed of three distinct functional domains, each contributing to its overall chemical behavior.

-

Cyclopentyl Group : A five-membered aliphatic ring that provides a non-polar, sterically bulky component. Its flexibility and conformation can influence receptor binding and metabolic stability.

-

Phenyl Ketone Linker : This aromatic ketone core is the chromophore of the molecule. The carbonyl group (C=O) is a key site for nucleophilic attack and a hydrogen bond acceptor[4]. It is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution.

-

4-(Pyrrolidinomethyl) Moiety : This group is a classic "Mannich base" structure, introduced at the para-position of the phenyl ring. It contains a basic tertiary amine (the pyrrolidine nitrogen), which can be protonated to form a water-soluble salt. This moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.

Caption: Core components of the molecular structure.

Synthesis via Mannich Reaction

The most direct and industrially scalable route to synthesize Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is through the Mannich reaction.[8] This is a three-component condensation involving the starting ketone (Cyclopentyl phenyl ketone), formaldehyde, and a secondary amine (pyrrolidine).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality and Mechanism

-

Formation of the Iminium Ion : Pyrrolidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium cation (specifically, the N,N-dimethylenepyrrolidinium ion). This is the key electrophile in the reaction.

-

Electrophilic Attack : The phenyl ring of Cyclopentyl phenyl ketone acts as the nucleophile. Although the carbonyl group is deactivating, the ring is sufficiently activated to attack the iminium ion. The substitution occurs predominantly at the para-position due to the steric hindrance at the ortho-positions created by the bulky cyclopentyl ketone moiety.

-

Deprotonation : The resulting intermediate is deprotonated to restore the aromaticity of the phenyl ring, yielding the final Mannich base product.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Mannich Aminomethylation

This protocol is a representative procedure based on established Mannich reactions for aromatic ketones.[10]

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Cyclopentyl phenyl ketone (1.0 eq) in absolute ethanol.

-

Amine and Aldehyde Addition : To the stirred solution, add pyrrolidine (1.2 eq) followed by an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

-

Reaction : Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the synthesized product is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and composition.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Observations and Rationale |

| ¹H NMR | Aromatic Region : Two doublets (an AA'BB' system) around 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.[11]Benzylic Protons : A sharp singlet around 3.6-3.8 ppm, integrating to 2H, for the -CH₂- group between the phenyl ring and the pyrrolidine nitrogen.Pyrrolidine Protons : Multiplets around 2.5-2.8 ppm (protons adjacent to N) and 1.7-1.9 ppm (other ring protons).Cyclopentyl Protons : A multiplet around 3.6-3.8 ppm for the single proton alpha to the carbonyl, with other protons appearing as multiplets between 1.6-2.0 ppm. |

| ¹³C NMR | Carbonyl : A signal far downfield, around 198-202 ppm.[11]Aromatic Carbons : Four distinct signals for the 1,4-disubstituted ring, including the ipso-carbon attached to the ketone and the ipso-carbon attached to the aminomethyl group.Benzylic Carbon : A signal around 60-65 ppm for the -CH₂- group.Aliphatic Carbons : Signals in the 25-55 ppm range corresponding to the carbons of the pyrrolidine and cyclopentyl rings. |

| Mass Spec. (EI) | Molecular Ion (M⁺) : A peak at m/z = 257, corresponding to the molecular weight of the compound.Key Fragments : A prominent peak at m/z = 84 (pyrrolidinomethyl cation, [C₅H₁₀N]⁺) resulting from benzylic cleavage. Another significant fragment at m/z = 188 after loss of the pyrrolidine ring. |

| IR Spectroscopy | C=O Stretch : A strong, sharp absorption band around 1680-1695 cm⁻¹ for the aryl ketone.[12]C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.C-N Stretch : A moderate absorption in the 1100-1250 cm⁻¹ region. |

Potential Applications and Research Context

While specific biological activities for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone are not documented, its structural motifs suggest several areas of potential interest for drug development professionals.

-

CNS-Active Agents : The precursor is an intermediate for ketamine, an NMDA receptor antagonist.[3] The addition of the aminomethyl group could modulate central nervous system (CNS) activity, making it a candidate for screening in neurological or psychiatric disease models.

-

Enzyme Inhibition : Ketone bodies and their derivatives can act as signaling molecules and modulate enzymatic processes.[13][14] The electrophilic carbonyl carbon, combined with the overall molecular shape, makes this compound a potential candidate for screening as a protease or kinase inhibitor.[15]

-

Scaffold for Library Synthesis : As a Mannich base, the compound is a versatile synthetic intermediate.[16] The tertiary amine can be quaternized, or the ketone can be reduced to an alcohol[3] or converted to other functional groups, providing a platform for generating a library of diverse chemical entities for high-throughput screening.

Conclusion

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone represents a synthetically accessible and chemically intriguing molecule. Its structure is a logical extension of a known pharmaceutical precursor, incorporating a Mannich base moiety that imparts properties desirable in drug discovery. This guide has detailed its core structural features, proposed a robust synthetic protocol based on established chemical principles, and outlined the necessary analytical framework for its unambiguous characterization. For researchers in medicinal chemistry, this compound serves as a valuable building block and a potential lead structure for developing novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79464, Cyclopentylphenylmethanone. PubChem. [Link]

-

Piras, M., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

Adeva-Andany, M. M., et al. (2019). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Current Medicinal Chemistry. [Link]

-

Chirita, C., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia. [Link]

-

Wang, C., et al. (2020). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. [Link]

-

LaManna, J. C., et al. (2023). Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research. Nutrients. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

-

ClinicalTrials.gov (2024). The Effect of Acute Ketone Monoester Supplementation on Glucose Oxidation During Exercise. U.S. National Library of Medicine. [Link]

-

Azizi, N., & Saeidi, M. (2006). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. [Link]

-

Wang, Y., et al. (2015). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Hans Journal of Chemistry. [Link]

-

NIST (n.d.). Cyclopentanone. NIST Chemistry WebBook. [Link]

Sources

- 1. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOPENTYL PHENYL KETONE | 5422-88-8 [chemicalbook.com]

- 3. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]

- 4. CAS 5422-88-8: Cyclopentyl phenyl ketone | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. caymanchem.com [caymanchem.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]

- 12. Cyclopentanone [webbook.nist.gov]

- 13. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]

- 14. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Amino ketone synthesis by addition [organic-chemistry.org]

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone synthesis pathway

An In-depth Technical Guide to the Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Introduction

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound featuring a central phenyl ring substituted with a cyclopentyl ketone and a pyrrolidinomethyl group. Molecules incorporating the aryl ketone and pyrrolidine motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.[1][2] The pyrrolidine ring, in particular, is a common scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to engage in specific interactions with biological targets.[3]

This guide provides a detailed examination of the synthetic pathways leading to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. As your Senior Application Scientist, my objective is not merely to list procedural steps but to elucidate the underlying chemical principles, justify the strategic choices made in pathway selection, and provide actionable, field-tested protocols. We will explore the most efficient and robust synthetic strategies, focusing on a primary pathway that leverages a Grignard reaction with a nitrile intermediate. An alternative Friedel-Crafts acylation route will also be discussed to provide a comparative perspective on synthetic strategy. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive and technically sound understanding of this synthesis.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, the most strategic disconnection is at the carbon-carbon bond between the cyclopentyl ring and the ketone carbonyl. This approach simplifies the molecule into two key synthons: a nucleophilic cyclopentyl group and an electrophilic 4-(pyrrolidinomethyl)phenyl carbonyl equivalent. This leads us to a practical and convergent synthesis strategy where the two primary fragments are prepared separately and combined in a final, high-yielding step.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-(pyrrolidinomethyl)benzonitrile and cyclopentylmagnesium bromide as the ideal key intermediates, forming the basis of our primary synthetic pathway.

Primary Synthesis Pathway: Grignard Reaction with a Nitrile Intermediate

This pathway is selected for its efficiency, convergence, and avoidance of potential complications associated with alternative routes. It consists of two main stages: the synthesis of the key nitrile intermediate followed by the Grignard reaction to form the final ketone.

Stage 1: Synthesis of 4-(Pyrrolidinomethyl)benzonitrile

The initial step involves the straightforward nucleophilic substitution of a commercially available benzylic halide with pyrrolidine. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction: 4-(Chloromethyl)benzonitrile + Pyrrolidine → 4-(Pyrrolidinomethyl)benzonitrile

Underlying Principle (Causality): This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. 4-(Chloromethyl)benzonitrile is an excellent substrate due to the benzylic position of the chlorine atom, which stabilizes the transition state.[4] Pyrrolidine acts as a potent nucleophile, readily displacing the chloride leaving group. The use of a base, such as potassium carbonate, is crucial to neutralize the HCl generated in situ, preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion.

Experimental Protocol: Synthesis of 4-(Pyrrolidinomethyl)benzonitrile

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(chloromethyl)benzonitrile (10.0 g, 66.0 mmol), anhydrous potassium carbonate (18.2 g, 132.0 mmol), and acetonitrile (150 mL).

-

Nucleophilic Addition: While stirring the suspension, add pyrrolidine (6.0 mL, 72.6 mmol, 1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting crude oil in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(pyrrolidinomethyl)benzonitrile as a pale yellow oil. The product is often of sufficient purity (>95%) for use in the next step without further purification.

| Intermediate | Mol. Weight ( g/mol ) | Starting Material | Expected Yield |

| 4-(Pyrrolidinomethyl)benzonitrile | 186.25 | 4-(Chloromethyl)benzonitrile | 90-97% |

| Cyclopentylmagnesium bromide | ~173.31 | Bromocyclopentane | >90% (in situ) |

| Final Product | 243.34 | 75-85% | |

| Caption: Summary of key intermediates and expected yields. |

Stage 2: Grignard Reaction and Ketone Formation

This stage involves the core carbon-carbon bond-forming reaction. A Grignard reagent, prepared from bromocyclopentane, attacks the electrophilic carbon of the nitrile group. The resulting imine-magnesium complex is then hydrolyzed to yield the target ketone.[5][6][7]

Reaction:

-

Bromocyclopentane + Mg → Cyclopentylmagnesium bromide

-

Cyclopentylmagnesium bromide + 4-(Pyrrolidinomethyl)benzonitrile → Imine-MgX complex

-

Imine-MgX complex + H₃O⁺ → Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Underlying Principle (Causality): Grignard reagents are powerful carbon-based nucleophiles capable of adding to the polar carbon-nitrogen triple bond of a nitrile.[8] The reaction's success is critically dependent on maintaining strictly anhydrous (water-free) conditions, as any moisture will protonate and destroy the Grignard reagent.[6] The reaction is typically performed in an ether-based solvent, such as tetrahydrofuran (THF), which stabilizes the Grignard reagent.[6] The subsequent acidic hydrolysis protonates the intermediate imine, which is then readily hydrolyzed to the more stable ketone.[5]

Experimental Protocol: Synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

-

Grignard Reagent Preparation (In Situ):

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Add magnesium turnings (1.92 g, 79.0 mmol) to the flask.

-

In the dropping funnel, prepare a solution of bromocyclopentane (10.0 g, 67.1 mmol) in 40 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the bromocyclopentane solution to the magnesium. The reaction may need initiation with gentle heating or a small crystal of iodine. Once initiated (indicated by cloudiness and gentle bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nitrile:

-

Cool the Grignard solution to 0°C using an ice bath.

-

Prepare a solution of 4-(pyrrolidinomethyl)benzonitrile (10.0 g, 53.7 mmol) in 50 mL of anhydrous THF and add it dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Hydrolysis and Workup:

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes to hydrolyze the imine complex.

-

Transfer the mixture to a separatory funnel. The aqueous layer will be acidic. Make the aqueous layer basic (pH ~10-11) by the slow addition of 2 M NaOH solution. This deprotonates the pyrrolidine nitrogen, making the product soluble in the organic phase.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent the product from sticking to the acidic silica).

-

Caption: Workflow for the primary Grignard synthesis pathway.

Alternative Pathway: Friedel-Crafts Acylation

While viable, the Friedel-Crafts acylation route presents additional challenges for this specific target molecule. The primary issue is the Lewis basicity of the nitrogen atom in the pyrrolidine ring, which will irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This necessitates a protection-deprotection sequence, adding steps and reducing overall efficiency.

Conceptual Workflow:

-

Protection: The nitrogen of the 4-(pyrrolidinomethyl)benzene intermediate must be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.

-

Friedel-Crafts Acylation: The protected intermediate is then reacted with cyclopentanecarbonyl chloride and a Lewis acid like AlCl₃. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the electron-rich phenyl ring.[10]

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product.

Caption: Conceptual workflow for the Friedel-Crafts acylation pathway.

Comparative Analysis: The Friedel-Crafts route is less atom-economical and requires more synthetic steps than the Grignard pathway. The protection and deprotection steps can be challenging to optimize and may lower the overall yield. Therefore, for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, the Grignard pathway represents a more direct, efficient, and industrially scalable approach.

Conclusion

The synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is most effectively achieved through a two-stage process involving the initial synthesis of 4-(pyrrolidinomethyl)benzonitrile via nucleophilic substitution, followed by a Grignard reaction with cyclopentylmagnesium bromide. This pathway is robust, high-yielding, and relies on well-established chemical transformations. The key to success, particularly in the Grignard stage, lies in the rigorous control of reaction conditions, most notably the exclusion of moisture. While alternative routes like Friedel-Crafts acylation are chemically plausible, they introduce complexities such as the need for protecting groups, making them less efficient for this specific target. The protocols and strategic insights provided in this guide offer a solid foundation for the successful laboratory-scale or industrial production of this valuable chemical intermediate.

References

- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents.

- CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents.

- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents.

- 4-(Chloromethyl)benzonitrile - Chem-Impex.

- Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed.

- friedel-crafts acylation of benzene.

- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chem Pharm Bull (Tokyo). 2006 Nov;54(11):1515-29.

- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI.

- CN104292143A - 2-(4-bromine benzyl) pyrrolidine preparation method - Google Patents.

- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH.

- Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis - Pearson.

- 4-(1-Pyrrolidinyl)benzoic acid - Chem-Impex.

- Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH.

- Friedel-Crafts Reactions - Chemistry LibreTexts.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing.

- Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem.

- Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 - EvitaChem.

Sources

- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 6. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 7. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]

- 8. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

An In-Depth Technical Guide to the Predicted Biological Activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Executive Summary

This document provides a comprehensive technical analysis of the potential biological activities of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to build a robust predictive profile. By examining the distinct chemical moieties of the target compound—the cyclopentyl ketone and the 4-(pyrrolidinomethyl)phenyl group—we can infer its likely pharmacological behavior. This guide is intended for researchers, scientists, and drug development professionals interested in novel CNS-active compounds.

Introduction: Deconstructing the Molecule

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a novel chemical entity for which, to date, no specific biological activity data has been published in peer-reviewed literature. However, its structure is a composite of well-characterized pharmacophores, allowing for a reasoned projection of its biological targets and potential therapeutic applications.

The molecule can be dissected into two key components:

-

The Phenyl Ketone Core: Phenyl ketone derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, hepatoprotective, and anticancer activities[1]. The ketone group itself can participate in various biological interactions, including receptor binding.

-

The 4-(pyrrolidinomethyl)phenyl Moiety: The pyrrolidine ring is a highly versatile scaffold in medicinal chemistry, frequently incorporated into centrally active agents[2][3]. Its inclusion often confers affinity for neurotransmitter transporters and receptors. The aminomethyl bridge connecting it to the phenyl ring is a common structural motif in psychoactive compounds.

Given this composite structure, a primary hypothesis is that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone will exhibit significant activity within the central nervous system (CNS), likely as a modulator of monoamine neurotransmission.

Predicted Primary Mechanism of Action: Monoamine Reuptake Inhibition

The most compelling hypothesis for the biological activity of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is its function as a monoamine reuptake inhibitor, with a potential selectivity profile for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This prediction is strongly supported by the structural similarity to known cathinone derivatives, such as pyrovalerone.

Structural Analogy to Pyrovalerone and Analogs

Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is a well-studied psychoactive compound that functions as a potent inhibitor of DAT and NET. The core structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone shares remarkable similarity to these potent CNS agents. The key difference lies in the alkyl chain, where our target compound has a cyclopentyl group instead of the pentyl chain of pyrovalerone.

This structural parallel suggests that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is likely to bind to and inhibit the function of monoamine transporters.

The Dopaminergic and Noradrenergic Systems

The dopaminergic and noradrenergic systems are critical for regulating mood, attention, motivation, and executive function. Inhibition of DAT and NET leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively, which can have profound therapeutic effects in conditions such as ADHD, narcolepsy, and depression.

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Proposed in vitro experimental workflow.

In Vivo Studies

Should in vitro data confirm potent activity at monoamine transporters, subsequent in vivo studies in rodent models would be warranted to assess behavioral effects.

Table 1: Proposed In Vivo Behavioral Assays

| Behavioral Assay | Animal Model | Primary Endpoint | Predicted Outcome |

| Locomotor Activity | Mouse | Total distance traveled, stereotypy counts | Increased locomotor activity |

| Forced Swim Test | Rat/Mouse | Immobility time | Decreased immobility time (antidepressant-like effect) |

| Novel Object Recognition | Rat | Discrimination index | Enhanced cognitive function |

Synthesis and Physicochemical Properties

While multiple synthetic routes are plausible, a likely approach would involve the reaction of a suitable cyclopentyl magnesium halide with 4-(pyrrolidinomethyl)benzonitrile, followed by hydrolysis. The physicochemical properties of the final compound will be critical for its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Implication |

| Molecular Weight | ~257.37 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP | 2.5 - 3.5 | Good balance of lipophilicity for CNS penetration |

| pKa (basic) | 8.5 - 9.5 | Likely to be protonated at physiological pH |

| Polar Surface Area | ~20.3 Ų | Favorable for membrane permeability |

Conclusion and Future Directions

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a promising, yet uncharacterized, chemical entity. Based on a thorough analysis of its structural components and comparison with known bioactive molecules, it is strongly predicted to act as a CNS agent, primarily through the inhibition of dopamine and norepinephrine reuptake. Secondary activities, including anti-inflammatory and anticonvulsant effects, are also plausible.

The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro profiling of this compound, followed by in vivo behavioral studies if warranted. The unique cyclopentyl moiety may confer a novel potency and selectivity profile, making Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone a person of significant interest for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

-

Bian, J., Li, X., Wang, N., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences, 23(19), 118038. Available from: [Link]

-

Scotti, L., Scotti, M. T., & da Silva, M. S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4785. Available from: [Link]

-

Karataş, M. Ö., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1). Available from: [Link]

-

Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. Pharmazie, 51(8), 591-593. Available from: [Link]

- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

-

Tyurenkov, I. N., Perfilova, V. N., Ostrovskii, D. V., & Berestovitskaya, V. M. (2018). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 52(1), 1-5. Available from: [Link]

Sources

- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

An In-depth Technical Guide to the Potential Therapeutic Targets of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Abstract

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic compound characterized by a central phenyl ketone core, a cyclopentyl group, and a pyrrolidinomethyl substituent. While direct pharmacological studies on this specific molecule are not extensively documented in public literature, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides a comprehensive analysis of its potential therapeutic targets by examining the established activities of structurally related molecules. We will explore plausible mechanisms of action and outline a strategic experimental framework for the validation of these targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded perspective on the therapeutic potential of this compound.

Introduction: Deconstructing Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

The rational design of novel therapeutics often begins with the identification of promising chemical scaffolds. Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone presents an intriguing combination of functional groups, each contributing to its potential pharmacological profile.

-

The Phenyl Ketone Core: Phenyl ketone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This core structure serves as a rigid backbone for the presentation of other functional groups to biological targets.

-

The α-Amino Ketone Moiety: The arrangement of the pyrrolidinomethyl group relative to the ketone gives this molecule characteristics of an α-amino ketone. This structural class is of significant interest in medicinal chemistry, with many examples acting as enzyme inhibitors, particularly targeting proteases.[2][3]

-

The Pyrrolidine Ring: The pyrrolidine scaffold is a well-established "privileged" structure in drug discovery, found in numerous approved drugs and clinical candidates. Its derivatives have been shown to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]

Given the absence of direct studies, a logical approach to understanding the therapeutic potential of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is to investigate the established targets of compounds that share these key structural features.

Potential Therapeutic Target Classes

Based on a comprehensive analysis of structurally analogous compounds, we can hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone may interact with the following target classes:

Monoamine Transporters

Rationale: The most compelling evidence for a potential target class comes from analogs of pyrovalerone, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. These compounds are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[6][7] The core structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, featuring a phenyl ring, a ketone, and a pyrrolidine moiety, closely resembles these established monoamine reuptake inhibitors.

Potential Therapeutic Applications:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD, such as methylphenidate, act by blocking DAT and NET.

-

Depression: Dual NET and DAT inhibitors have shown efficacy in treating major depressive disorder.

-

Narcolepsy: Modulating dopamine and norepinephrine levels can improve wakefulness.

Diagram: Proposed Interaction with Monoamine Transporters

Caption: A stepwise approach to therapeutic target validation.

Step 1: In Vitro Screening

Objective: To rapidly assess the interaction of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone with the hypothesized target classes.

Protocols:

-

Monoamine Transporter Binding Assays:

-

Prepare membranes from cells stably expressing human DAT, NET, and SERT.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value of the test compound for each transporter.

-

-

Protease Inhibition Assays:

-

Select a panel of representative proteases from different classes (e.g., trypsin for serine proteases, papain for cysteine proteases).

-

Use a fluorogenic substrate specific for each protease.

-

Incubate the enzyme with the test compound for a predetermined time.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

-

PARP Inhibition Assay:

-

Utilize a commercially available PARP inhibitor assay kit (e.g., colorimetric or chemiluminescent).

-

Immobilize histone-coated plates and add activated DNA.

-

Add PARP enzyme and varying concentrations of the test compound.

-

Add biotinylated PAR substrate and incubate.

-

Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

-

Determine the IC₅₀ value.

-

Step 2: Cellular Functional Assays

Objective: To confirm the activity of the compound in a more physiologically relevant cellular context.

Protocols:

-

Monoamine Reuptake Assays:

-

Use cell lines stably expressing DAT, NET, or SERT (e.g., HEK293 cells).

-

Pre-incubate the cells with the test compound.

-

Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period to allow for uptake.

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC₅₀ for the inhibition of uptake.

-

-

Cell Viability/Proliferation Assays (for Protease and PARP hits):

-

Plate cancer cell lines known to be sensitive to the inhibition of the target protease or PARP.

-

Treat the cells with a dose-response of the test compound.

-

After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

Step 3: Mechanism of Action Studies

Objective: To elucidate the specific molecular mechanism by which the compound exerts its effects.

Protocols:

-

Enzyme Kinetics: For enzyme inhibitors, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying both substrate and inhibitor concentrations.

-

Western Blotting: To confirm the downstream effects of target engagement. For example, in the case of PARP inhibition, look for a decrease in poly(ADP-ribosyl)ation of cellular proteins.

Step 4: In Vivo Evaluation

Objective: To assess the efficacy and pharmacokinetic properties of the compound in animal models of disease.

Protocols:

-

Animal Models of ADHD/Depression: For monoamine transporter inhibitors, use established models such as the forced swim test or tail suspension test for depression, and locomotor activity monitoring for ADHD-like behaviors.

-

Xenograft Models: For anticancer agents, implant human tumor cells into immunocompromised mice and treat with the test compound to evaluate its effect on tumor growth.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear and concise summary of the compound's activity profile.

| Target | Assay Type | Endpoint | Value |

| Monoamine Transporters | |||

| DAT | Binding | IC₅₀ | |

| NET | Binding | IC₅₀ | |

| SERT | Binding | IC₅₀ | |

| DAT | Uptake | IC₅₀ | |

| NET | Uptake | IC₅₀ | |

| SERT | Uptake | IC₅₀ | |

| Proteases | |||

| Trypsin | Inhibition | IC₅₀ | |

| Papain | Inhibition | IC₅₀ | |

| DNA Repair | |||

| PARP-1 | Inhibition | IC₅₀ | |

| PARP-2 | Inhibition | IC₅₀ | |

| Cellular Activity | |||

| Cancer Cell Line A | Viability | GI₅₀ | |

| Cancer Cell Line B | Viability | GI₅₀ |

Conclusion and Future Directions

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a compound with significant therapeutic potential, predicated on the well-documented activities of its core structural components. The primary hypothesized targets are monoamine transporters, various classes of proteases, and PARP enzymes. The experimental workflow detailed in this guide provides a robust framework for the systematic evaluation of these potential targets.

Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. A thorough understanding of the compound's ADME (absorption, distribution, metabolism, and excretion) profile will also be critical for its advancement as a clinical candidate. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

- Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439.

- Carroll, F. I., et al. (2004). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 47(25), 6401-6409.

- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896.

- Gomes, P. A. T. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry, 14(9), 1637-1655.

- Sbardella, G., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3535-3561.

- Taylor, R. J. K., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 24-41.

-

Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]

- Wang, Y., et al. (2021). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Oxidative Medicine and Cellular Longevity, 2021, 6698935.

- Singh, G., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(18), 14002.

- De Kimpe, N., et al. (2005). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Synthesis, 2(1), 65-89.

-

ChemBK. (2024). Cyclopentyl phenyl ketone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

- Lin, Y. C., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.

Sources

- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.ie [drugs.ie]

In Silico Prediction of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone Activity: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides an in-depth technical framework for the in silico prediction of the biological activity of the novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. In the absence of experimental data for this specific molecule, we establish a scientifically rigorous workflow by identifying a putative biological target based on structural analogy to known psychoactive compounds. We hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is an inhibitor of the human dopamine transporter (DAT), a key regulator of monoamine neurotransmission.[1][2][3][4] This document details the complete computational pipeline, from target selection and validation to molecular docking, molecular dynamics simulations, and ADMET profiling, offering a comprehensive, self-validating protocol for researchers in drug discovery and development.

Introduction: The Rationale for an In Silico Approach

The early stages of drug discovery are characterized by high attrition rates, with significant investment in compounds that ultimately fail.[5] Computational, or in silico, methods have become indispensable for mitigating this risk by enabling the rapid and cost-effective evaluation of a compound's potential efficacy and safety profile before significant resources are committed to synthesis and in vitro testing.[5] This guide focuses on a novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, for which no public biological data is available. The challenge, therefore, is to construct a predictive workflow that is not only technically sound but also logically justifiable.

The chemical structure of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone shares features with pyrovalerone and its analogs, a class of compounds known to be potent inhibitors of monoamine transporters (MATs), particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many therapeutic agents and psychoactive substances.[1][3][4] Based on this structural similarity, we hypothesize that Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a DAT inhibitor. This hypothesis forms the foundation of the predictive workflow detailed in this guide.

The Computational Drug Discovery Workflow

Our in silico investigation will follow a multi-step, iterative process designed to build a comprehensive profile of the compound's likely biological activity and drug-like properties.

Figure 2: The molecular docking workflow.

Phase 3: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Protocol:

-

System Setup:

-

Take the best-ranked docked pose of the protein-ligand complex.

-

Solvate the complex in a water box to mimic the aqueous physiological environment.

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production MD simulation for a sufficient time (e.g., 100 nanoseconds) to observe the behavior of the complex.

-

-

Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the protein-ligand interactions. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and the persistence of key hydrogen bonds.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.

-

Phase 4: ADMET Prediction

A promising drug candidate must not only be effective but also have favorable pharmacokinetic and safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in this assessment.

Protocol:

-

Physicochemical Properties: Calculate key physicochemical properties of the compound, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. These are often evaluated against Lipinski's Rule of Five to assess "drug-likeness."

-

ADME Prediction: Use online tools or software to predict properties such as:

-

Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

-

Toxicity Prediction: Predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 1: Predicted Physicochemical and ADMET Properties of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 257.38 g/mol | < 500 g/mol |

| logP | 3.2 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Blood-Brain Barrier Permeability | High | High |

| hERG Inhibition | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the biological activity of a novel compound, Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By leveraging structural analogy to known DAT inhibitors, we have established a strong hypothesis for its mechanism of action. The detailed protocols for molecular docking, molecular dynamics, and ADMET prediction provide a robust framework for its initial evaluation.

The results of this computational analysis will generate a wealth of data to guide the next steps in the drug discovery process. A strong predicted binding affinity for DAT, a stable protein-ligand complex in MD simulations, and a favorable ADMET profile would provide a compelling rationale for the chemical synthesis and subsequent in vitro and in vivo testing of this compound. This iterative cycle of prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

-

Cyclopentyl phenyl ketone. (n.d.). In PubChem. Retrieved from [Link]

-

Cyclopropyl phenyl ketone. (n.d.). In PubChem. Retrieved from [Link]

-

Kortagere, S., & Mortensen, O. V. (2015). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

-

Kristensen, J. L., et al. (2019). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. PMC. [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC. [Link]

-

Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. [Link]

-

Zwartsen, A., et al. (2019). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

-

Wójtowicz, A. M., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. ResearchGate. [Link]

-

Kortagere, S. (2015). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry. [Link]

-

Gipson, C. D., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Pharmacology. [Link]

-

St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. St. Jude Children's Research Hospital. [Link]

-

Duan, H., et al. (2024). In Silico Prediction of Inhibitors for Multiple Transporters via Machine Learning Methods. ResearchGate. [Link]

-

Cyclopentyl 2-(4-methylphenyl)ethyl ketone. (n.d.). In PubChem. Retrieved from [Link]

-

Howe, M., et al. (2018). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Brain and Behavior. [Link]

-

Newman, A. H., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PMC. [Link]

-

Cyclopropyl phenyl ketone. (n.d.). In Cheméo. Retrieved from [Link]

-

Severinsen, K., et al. (2012). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. PMC. [Link]

-

Kaur, M., & Singh, M. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

2-(4-Chlorophenyl)ethyl cyclopentyl ketone. (n.d.). In PubChem. Retrieved from [Link]

-

4-(Naphthyloxymethyl)phenyl pyrrolidinyl ketone. (n.d.). In PubChem. Retrieved from [Link]

-

Kumar, A., et al. (2025). Splice Isoform Induced Selective Inhibition of Vesicular Monoamine Transporter Assembly Revealed by Multi-Scale Molecular Dynamics. bioRxiv. [Link]

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Spectroscopic Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone: A Technical Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a compound of interest for its potential pharmacological applications. While direct experimental data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its synthesis, purification, and comprehensive structural analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques essential for characterizing novel small molecules.

Proposed Synthesis: The Mannich Reaction

A highly plausible and efficient route for the synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is the Mannich reaction. This well-established, one-pot three-component condensation is a cornerstone of medicinal chemistry for the formation of β-amino carbonyl compounds, often referred to as Mannich bases[1][2][3]. The reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.

In this proposed synthesis, cyclopentyl phenyl ketone serves as the carbonyl compound with acidic α-hydrogens. It would be reacted with formaldehyde (a non-enolizable aldehyde) and pyrrolidine (a secondary amine) under acidic conditions to yield the target Mannich base[1][4].

Reaction Scheme:

Figure 1: Proposed synthesis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone via the Mannich reaction.

Experimental Protocol: A Representative Mannich Condensation

The following is a detailed, step-by-step methodology for the synthesis of a Mannich base, adapted for the preparation of the target compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentyl phenyl ketone (1.0 equivalent), pyrrolidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents).

-

Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 9-10. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data Analysis: Elucidating the Molecular Structure

The following sections detail the expected spectroscopic data for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, with interpretations based on the known spectral characteristics of analogous compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Expected Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopentyl, and pyrrolidinomethyl protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |

| Aromatic Protons (ortho to C=O) | ~7.9-8.0 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group. |

| Aromatic Protons (ortho to CH₂) | ~7.3-7.5 | Doublet (d) | 2H | Shielded relative to the ortho-carbonyl protons. |

| Methylene Bridge (-CH₂-) | ~3.6-3.8 | Singlet (s) | 2H | Protons on the benzylic carbon linking the phenyl ring and the pyrrolidine. |

| Pyrrolidine Protons (α to N) | ~2.5-2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons directly attached to the nitrogen atom. |

| Pyrrolidine Protons (β to N) | ~1.7-1.9 | Multiplet (m) | 4H | Protons on the carbons further from the nitrogen atom. |

| Cyclopentyl Proton (α to C=O) | ~3.5-3.7 | Multiplet (m) | 1H | Deshielded due to the proximity of the carbonyl group. |

| Cyclopentyl Protons | ~1.5-2.0 | Multiplet (m) | 8H | Overlapping signals for the remaining cyclopentyl methylene protons. |

¹³C NMR Spectroscopy: Expected Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | ~198-202 | Characteristic downfield shift for a ketone carbonyl carbon. |

| Aromatic Quaternary Carbon (C-C=O) | ~135-138 | The aromatic carbon directly attached to the carbonyl group. |

| Aromatic Quaternary Carbon (C-CH₂) | ~140-145 | The aromatic carbon attached to the pyrrolidinomethyl group. |

| Aromatic CH Carbons | ~128-132 | Signals for the protonated aromatic carbons. |

| Methylene Bridge Carbon (-CH₂-) | ~60-65 | The benzylic carbon. |

| Pyrrolidine Carbons (α to N) | ~53-55 | Carbons directly bonded to the nitrogen. |

| Pyrrolidine Carbons (β to N) | ~23-25 | Carbons further from the nitrogen. |

| Cyclopentyl Carbon (α to C=O) | ~45-50 | The methine carbon of the cyclopentyl ring attached to the carbonyl. |

| Cyclopentyl Carbons | ~25-30 | The methylene carbons of the cyclopentyl ring. |

Rationale from Analogous Compounds:

The predicted NMR data are informed by the characterization of similar α-aminoketones. For instance, the analysis of 4′-Methyl-α-pyrrolidinohexanophenone shows characteristic signals for the aromatic protons in the 7.4-8.0 ppm region and the pyrrolidine methylene protons between 1.9 and 3.3 ppm. The carbonyl carbon in this analogue appears at 196.6 ppm, and the carbons of the pyrrolidine ring are observed at approximately 52.3 ppm (α to N) and in the upfield region for the β carbons. Similarly, the DEA's characterization of α-pyrrolidinopentiophenone reports the ketone carbon at 196.7 ppm and the methine carbon adjacent to the nitrogen at 62.7 ppm[5]. These examples provide a strong basis for our predicted spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is expected to show the following key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Aryl Ketone) | ~1685-1665 | Strong | Stretching |

| C-H (Aromatic) | ~3100-3000 | Medium | Stretching |

| C-H (Aliphatic) | ~2960-2850 | Strong | Stretching |

| C=C (Aromatic) | ~1600-1450 | Medium to Weak | Stretching |

| C-N (Aliphatic Amine) | ~1250-1020 | Medium | Stretching |

Causality Behind Expected IR Peaks:

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the aryl ketone. Conjugation with the phenyl ring lowers the stretching frequency compared to a simple aliphatic ketone. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. The C-N stretching of the tertiary amine in the pyrrolidine ring will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, electron ionization (EI) would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₇H₂₃NO, MW = 257.37 g/mol ). Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopentyl ring, or between the carbonyl group and the phenyl ring.

-

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methylene bridge, leading to a stable benzylic cation or a pyrrolidinomethyl cation.

-

Fragmentation of the pyrrolidine ring: Loss of small neutral molecules from the pyrrolidine ring.

Anticipated Key Fragments:

| m/z Value | Proposed Fragment Structure |

| 257 | Molecular Ion [M]⁺ |

| 188 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 146 | [C₆H₄CH₂N(CH₂)₄]⁺ (Pyrrolidinomethylphenyl fragment) |

| 84 | [C₅H₁₀N]⁺ (Pyrrolidinomethyl cation) |

| 70 | [C₄H₈N]⁺ (Fragment from pyrrolidine ring) |

The fragmentation of α-aminoketones is well-documented. A common fragmentation pathway involves the formation of an immonium ion from the amine-containing portion of the molecule. For our target compound, the formation of the pyrrolidinomethyl cation (m/z 84) is highly probable and would likely be a prominent peak in the mass spectrum.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone. By leveraging the principles of the Mannich reaction and drawing upon spectral data from closely related analogues, researchers can confidently approach the synthesis and structural elucidation of this and similar novel compounds. The detailed predictions for NMR, IR, and MS data serve as a valuable reference for experimental design and data interpretation, ensuring scientific integrity and accelerating the pace of drug discovery and development.

References

- Mannich Reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 2015, 127(10), 1691-1713.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2021, 26(16), 4941.

- Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Journal of Young Pharmacists, 2017, 9(2), 221-227.

- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 2023, 28(17), 6245.

- The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 2012, 9(1), 27-33.

- The Mannich Reaction. In Name Reactions in Organic Chemistry. 2005, pp. 229-231. John Wiley & Sons, Ltd.

Sources

- 1. oarjbp.com [oarjbp.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

An In-Depth Technical Guide to the Solubility and Stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a novel aminoketone with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this guide establishes a robust investigational template by leveraging established principles of preformulation science. The methodologies detailed herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry. By following the protocols and principles outlined, researchers, scientists, and drug development professionals can systematically characterize the physicochemical properties of this and similar molecules, proactively identify potential development challenges, and formulate strategies to ensure the quality, safety, and efficacy of the final drug product. The guide emphasizes the causal relationships behind experimental choices, providing not just the "how" but the "why" for each critical step in the characterization process.

Introduction to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone

Chemical Identity and Structure

Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is a synthetic organic molecule featuring a central phenyl ketone core. This core is substituted with a cyclopentyl group on the carbonyl carbon and a pyrrolidinomethyl group at the para position of the phenyl ring. The presence of a basic pyrrolidine moiety suggests that the compound will have a titratable pKa and that its aqueous solubility will be pH-dependent. The overall structure combines a lipophilic phenyl ketone backbone with a polar, ionizable side chain, indicating a complex solubility and stability profile that requires thorough investigation.

Molecular Structure:

Pharmacological Context and Therapeutic Potential

While specific pharmacological data for this compound is not widely published, its structural motifs are present in various biologically active agents. The aminoketone framework is a key building block in the synthesis of numerous pharmaceuticals. For instance, β-aminoketones are found in drugs with applications ranging from vasodilation to antidiabetic treatments.[1] The pyrrolidine ring is a common heterocycle in medicinal chemistry, known to influence physicochemical properties like solubility and to interact with biological targets.[2][3] Given that Cyclopentyl phenyl ketone, a related precursor, is an important intermediate in the synthesis of ketamine, this class of compounds is of significant interest in neuroscience and anesthesia.[4][5]

The Critical Role of Solubility and Stability in Preformulation and Development

A comprehensive understanding of a drug candidate's solubility and stability is foundational to its successful development. These properties directly influence bioavailability, manufacturability, and the safety profile of the final dosage form.

-

Solubility dictates the rate and extent of drug dissolution in physiological fluids, which is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.[6]

-

Stability assessment identifies the conditions under which the drug substance remains chemically and physically unchanged. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[7]

Early and thorough characterization, as outlined in this guide, allows for the selection of appropriate formulation strategies, packaging, and storage conditions, thereby mitigating risks and accelerating the development timeline.[8]

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility or stability program.

Predicted Physicochemical Parameters

Due to the novelty of the compound, experimental data is not available. However, computational tools can provide valuable initial estimates. The presence of the basic nitrogen in the pyrrolidine ring is expected to be the primary determinant of the pKa and, consequently, the pH-solubility profile. The pKa of the conjugate acid of pyrrolidine itself is approximately 11.3, suggesting the compound will be protonated and more soluble at acidic pH.[9]

| Parameter | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | ~271.4 g/mol | Influences diffusion and membrane transport. |

| pKa (basic) | 8.5 - 10.5 | Governs pH-dependent solubility and salt formation potential. |

| LogP | 3.0 - 4.5 | Indicates lipophilicity; impacts solubility, permeability, and potential for metabolism. |

| Polar Surface Area | ~20-30 Ų | Influences membrane permeability and interactions with excipients. |